molecular formula C12H17Cl2N3 B1390288 2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride CAS No. 1185303-84-7

2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

Cat. No.: B1390288
CAS No.: 1185303-84-7
M. Wt: 274.19 g/mol
InChI Key: QUMFUHSMDXBITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-4-10(8-13-5-1)11-7-9-3-2-6-14-12(9)15-11;;/h2-3,6-7,10,13H,1,4-5,8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMFUHSMDXBITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC3=C(N2)N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Reactant of Route 2
2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Reactant of Route 3
2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Reactant of Route 4
2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Reactant of Route 5
2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Reactant of Route 6
2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

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